molecular formula C18H26N4O2 B6463536 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2640946-12-7

4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B6463536
CAS No.: 2640946-12-7
M. Wt: 330.4 g/mol
InChI Key: JNQXLCSJGVOGJC-UHFFFAOYSA-N
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Description

4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methyl group, and a piperazine ring substituted with an oxolane-2-carbonyl group. Due to its complex structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation, depending on the availability of the starting materials.

    Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Oxolane-2-carbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and piperazine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the carbonyl group using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated derivatives can be used as intermediates for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-2-methyl-6-[4-(morpholine-2-carbonyl)piperazin-1-yl]pyrimidine
  • 4-cyclobutyl-2-methyl-6-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]pyrimidine
  • 4-cyclobutyl-2-methyl-6-[4-(pyrrolidine-2-carbonyl)piperazin-1-yl]pyrimidine

Uniqueness

Compared to similar compounds, 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the oxolane-2-carbonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13-19-15(14-4-2-5-14)12-17(20-13)21-7-9-22(10-8-21)18(23)16-6-3-11-24-16/h12,14,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXLCSJGVOGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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